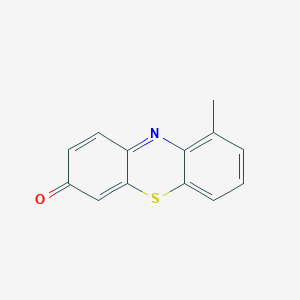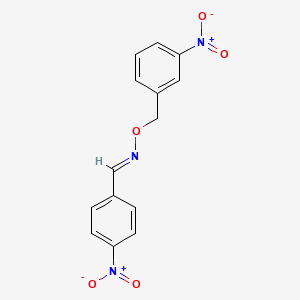
p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime: is an organic compound that features both nitro and oxime functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime typically involves the reaction of p-nitrobenzaldehyde with m-nitrobenzylamine under specific conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the oxime linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions followed by controlled oxime formation. The process requires careful handling of reagents and conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro groups can yield amines, which can further participate in various substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are typical.
Major Products:
Oxidation: p-Nitrobenzoic acid
Reduction: p-Aminobenzaldehyde
Substitution: Various substituted nitrobenzaldehyde derivatives
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.
Industry: In the industrial sector, the compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and oxime groups can participate in various chemical interactions, including hydrogen bonding and electron transfer, which can modulate the activity of the target molecules.
Comparaison Avec Des Composés Similaires
- 2-Nitrobenzaldehyde (o-nitrobenzaldehyde)
- 3-Nitrobenzaldehyde (m-nitrobenzaldehyde)
- 4-Nitrobenzaldehyde (p-nitrobenzaldehyde)
Comparison: While all these compounds share the nitrobenzaldehyde core structure, p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime is unique due to the presence of the oxime group. This additional functional group imparts distinct chemical properties and reactivity, making it suitable for specific applications that other nitrobenzaldehyde derivatives may not be able to fulfill.
Propriétés
Numéro CAS |
33215-60-0 |
|---|---|
Formule moléculaire |
C14H11N3O5 |
Poids moléculaire |
301.25 g/mol |
Nom IUPAC |
(E)-1-(4-nitrophenyl)-N-[(3-nitrophenyl)methoxy]methanimine |
InChI |
InChI=1S/C14H11N3O5/c18-16(19)13-6-4-11(5-7-13)9-15-22-10-12-2-1-3-14(8-12)17(20)21/h1-9H,10H2/b15-9+ |
Clé InChI |
YAPIGDWFNPNBAO-OQLLNIDSSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])CO/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])CON=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


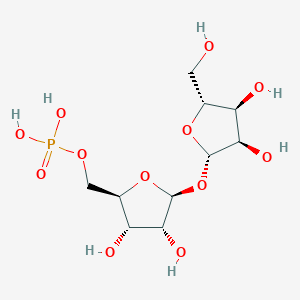
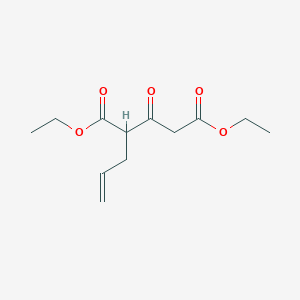
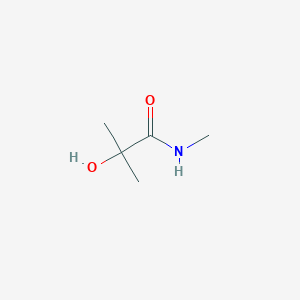
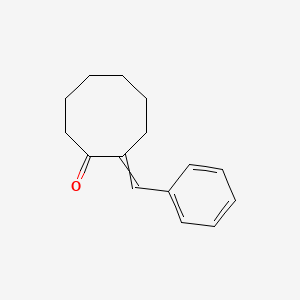

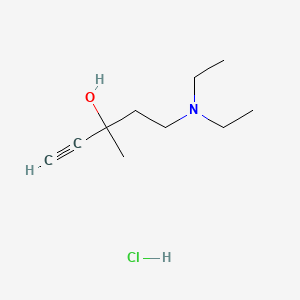
![4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate](/img/structure/B14673851.png)
![Benzene, 1-chloro-4-[(phenylmethyl)seleno]-](/img/structure/B14673855.png)

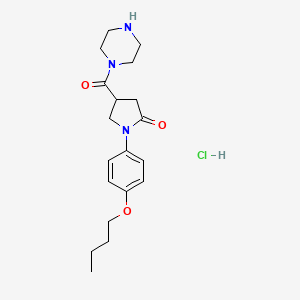
![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)

